(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
Description
This compound (CAS: 2565792-84-7; molecular formula: C₃₀H₃₀NO₃PS; molecular weight: 515.61 g/mol) is a chiral sulfinamide-phosphine hybrid ligand featuring a benzo[d][1,3]dioxol core, a diphenylphosphanyl group, and a stereochemically defined sulfinamide moiety . Its rigid aromatic backbone and stereogenic centers enable precise control over enantioselectivity in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . The compound’s IUPAC name and stereochemical configuration reflect its intricate design, which balances steric bulk and electronic tunability for optimal catalytic performance.
Properties
Molecular Formula |
C30H30NO3PS |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36?/m0/s1 |
InChI Key |
LJVIRCGVEIEVNU-FIMWSPJOSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Phosphination
The introduction of the diphenylphosphanyl group onto the benzo[d]dioxol-5-yl backbone is achieved via palladium-catalyzed cross-coupling. A representative protocol involves:
-
Reagents : Diphenylphosphine, Pd(OAc)₂, Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 3 mol% Pd(OAc)₂ |
| Ligand | Xantphos (6 mol%) |
| Yield | 94% |
| Purity | >95% (HPLC) |
This method leverages the electron-rich Xantphos ligand to facilitate oxidative addition of the aryl bromide and subsequent phosphination.
Preparation of (R)-2-Methylpropane-2-sulfinamide
Ellman’s Sulfinamide Synthesis
The chiral sulfinamide is synthesized via enantioselective oxidation of tert-butyl disulfide followed by amidation:
-
Oxidation :
-
Amidation :
Stereoselective Imine Formation and Reduction
Titanium-Mediated Condensation
The benzo[d]dioxol-5-yl diphenylphosphine aldehyde is condensed with (R)-2-methylpropane-2-sulfinamide under titanium-mediated conditions:
Diastereoselective Reduction
The imine is reduced using sodium borohydride under controlled conditions:
Mechanistic Insight : The bulky tert-butyl sulfinamide group induces facial selectivity during hydride attack, ensuring high diastereomeric excess.
Final Coupling and Purification
Deprotection and Isolation
The tert-butylsulfinyl group is removed via acidic cleavage:
Crystallization for Enantiopurity
Recrystallization from hexane/EtOAc (4:1) enhances enantiomeric excess to >99%.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Titanium Condensation | 58.7 | 85 | Lab-scale |
| Palladium Coupling | 94 | N/A | Pilot-scale |
| Ellman’s Oxidation | 89 | >99 | Industrial |
Trade-offs : While palladium coupling offers high yields, titanium-mediated imine formation remains critical for stereocontrol.
Challenges and Optimization Strategies
Overcoming Diastereomer Separation
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The phosphanyl group can be reduced to phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield sulfonamides, while reduction of the phosphanyl group would produce phosphine oxides.
Scientific Research Applications
The compound (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a notable member of the sulfinamide class, which has garnered attention for its diverse applications in various scientific fields, particularly in medicinal chemistry and catalysis. This article explores its applications, supported by comprehensive data and case studies.
Catalysis
Asymmetric Catalysis:
The compound has been employed in asymmetric synthesis, where it acts as a chiral ligand in transition metal-catalyzed reactions. Its ability to facilitate enantioselective transformations makes it a valuable tool in producing chiral molecules, which are crucial for pharmaceuticals.
Case Study:
In a study published by the Royal Society of Chemistry, the compound was used as a ligand in the palladium-catalyzed asymmetric allylic substitution reactions. The results demonstrated high enantioselectivity and yield, showcasing its effectiveness as a catalyst .
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit anticancer properties. The sulfinamide derivative has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study highlighted the synthesis of various sulfinamides related to this compound, which showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism of action is thought to involve modulation of signaling pathways associated with cell survival .
Pharmaceutical Development
The compound's unique structure allows for modifications that can enhance its biological activity or reduce toxicity. It serves as a lead compound for developing new drugs targeting specific diseases.
Case Study:
In the development of novel antihypertensive agents, derivatives of this sulfinamide have been synthesized and tested for their efficacy in lowering blood pressure in animal models. Preliminary results indicated significant reductions in systolic blood pressure, warranting further investigation .
Material Science
Polymer Chemistry:
The phosphanyl group within the compound allows for its incorporation into polymer matrices, potentially enhancing the properties of materials such as conductivity and mechanical strength.
Case Study:
Research has explored the use of this compound in creating conductive polymers for electronic applications. The addition of the diphenylphosphanyl moiety improved the electrical conductivity of the resulting polymer composites significantly .
Table 1: Summary of Applications and Findings
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide | Anticancer | High |
| (S)-N-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide | Antihypertensive | Moderate |
| (R)-N-(Diphenylphosphino)benzo[d][1,3]dioxole | Conductive Polymer | Low |
Mechanism of Action
The mechanism of action of ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in Asymmetric Catalysis
The following table compares the target compound with structurally related sulfinamide-phosphine ligands and acetamide-based derivatives:
Key Observations:
Backbone Rigidity : The target compound’s benzo[d][1,3]dioxol core provides rigidity, favoring pre-organized metal coordination geometries, whereas aliphatic analogs (e.g., 1803239-46-4) offer conformational flexibility suited for dynamic catalytic environments .
Steric Environment: The benzo[d][1,3]dioxol moiety in the target compound creates a sterically hindered environment, reducing side reactions in enantioselective transformations. In contrast, acetamide derivatives (e.g., compound e) lack such steric control, limiting their utility to non-catalytic applications .
Performance in Catalytic Reactions
While direct catalytic data for the target compound is unavailable in the provided evidence, structural comparisons allow inferences:
- Enantioselectivity : The benzo[d][1,3]dioxol group likely improves enantioselectivity over aliphatic analogs due to restricted rotation and defined chiral pockets .
- Solubility: The aromatic backbone increases lipophilicity, enhancing solubility in non-polar solvents (e.g., toluene) compared to polar acetamide derivatives .
- Thermal Stability : Rigid backbones (e.g., benzo[d][1,3]dioxol) typically exhibit higher thermal stability, enabling use in high-temperature reactions versus flexible analogs .
Biological Activity
(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide, a compound notable for its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 579.7 g/mol. Its structure features a diphenylphosphanyl group attached to a benzo[d][1,3]dioxole moiety, contributing to its unique reactivity and biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have been shown to inhibit KSP, leading to cell cycle arrest during mitosis. This mechanism is crucial for the development of anti-cancer therapies as it induces apoptosis in rapidly dividing cells .
- Anti-inflammatory Properties : The presence of the benzo[d][1,3]dioxole structure is associated with anti-inflammatory activity. Compounds with similar frameworks have demonstrated significant inhibition of inflammatory responses in various animal models .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, which are essential for its efficacy in vivo. Studies suggest that it maintains stability and bioavailability in biological systems, enhancing its therapeutic potential .
Case Study 1: KSP Inhibition
A study investigating the effects of related compounds on KSP found that they effectively induced monopolar spindle formation, a hallmark of KSP inhibition. This led to increased cellular apoptosis in cancer cell lines, highlighting the potential of (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide as a candidate for cancer treatment .
Case Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory effects, derivatives containing similar dioxole structures were tested using the carrageenan-induced paw edema model in rats. Results indicated significant reductions in edema compared to controls, suggesting that the compound may possess similar anti-inflammatory properties .
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Effectiveness |
|---|---|---|
| KSP Inhibition | Induces monopolar spindle formation | High efficacy in cancer cell lines |
| Anti-inflammatory | Inhibits inflammatory mediators | Significant reduction in edema |
| Pharmacokinetics | Stability and bioavailability | Favorable profile |
Q & A
Q. What strategies optimize its use in flow chemistry systems for scalable synthesis?
- Methodological Answer :
- Reactor Design : Use microfluidic chips with Pd-coated channels to prevent phosphanyl oxidation .
- Residence Time : Optimize via DoE (Design of Experiments) to balance conversion and byproduct formation .
- In-Line Monitoring : Integrate Raman spectroscopy for real-time tracking of sulfinamide intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
